2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid
Overview
Description
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with carbon disulfide and subsequent oxidation. The reaction conditions often involve the use of strong bases such as sodium hydroxide and oxidizing agents like hydrogen peroxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrogen-sulfur bond, resulting in the cleavage of the thiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring, influenced by the electron-withdrawing effects of the sulfonamide and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, substituted amines and thiols.
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as hypertension and diabetes due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Chlorothiazide: A diuretic used to treat hypertension, shares the benzothiadiazine core structure.
Hydrochlorothiazide: Another diuretic with similar applications, differing in the presence of additional substituents.
Benzthiazide: Used for its diuretic properties, structurally related but with variations in the substituent groups.
Uniqueness: 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming derivatives with diverse biological activities. This structural feature distinguishes it from other benzothiadiazine derivatives and contributes to its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIARBUCVYFXSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206576 | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57864-78-5 | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057864785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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